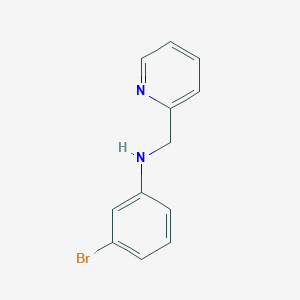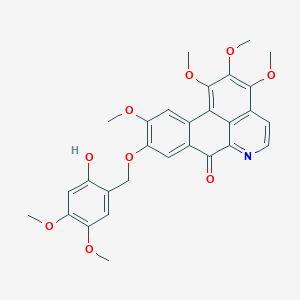![molecular formula C12H17ClN2O B12096638 [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
-
Step 1: Formation of Intermediate
Reactants: 3-chlorobenzyl chloride and piperazine
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Reduction
Reactants: Intermediate from Step 1
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol
Conditions: Hydrogenation under atmospheric pressure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to form different piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Various piperazine derivatives
Substitution: Substituted piperazine compounds
Aplicaciones Científicas De Investigación
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: can be compared with other piperazine derivatives, such as:
- [1-(2-Chlorophenyl)piperazin-2-yl]methanol
- [1-(4-Chlorophenyl)piperazin-2-yl]methanol
- [1-(3-Bromophenyl)piperazin-2-yl]methanol
Uniqueness
The presence of the 3-chlorophenyl group in This compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
[1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2 |
Clave InChI |
FSVACMCTFSIBDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)












